3,5-Dichloro-4-fluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Cl2FS. It is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluorobenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-4-fluoroaniline.
Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) thiocyanate to introduce the thiol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the diazotization and Sandmeyer reactions.
Purification: Employing distillation and crystallization techniques to purify the final product.
Safety Measures: Ensuring proper handling and disposal of hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another oxidation product.
Substituted Derivatives: Products of nucleophilic aromatic substitution.
Scientific Research Applications
3,5-Dichloro-4-fluorobenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorobenzenethiol involves its interaction with various molecular targets:
Thiol Group Reactivity: The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function.
Aromatic Substitution: The chlorine and fluorine atoms can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-fluorobromobenzene: Similar structure but with a bromine atom instead of a thiol group.
3,5-Dichloro-4-fluoroaniline: Precursor in the synthesis of 3,5-Dichloro-4-fluorobenzenethiol.
3,5-Dichloro-4-fluorophenol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
This compound is unique due to the presence of both electron-withdrawing groups (chlorine and fluorine) and an electron-donating thiol group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dichloro-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRLXQDUDACHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.